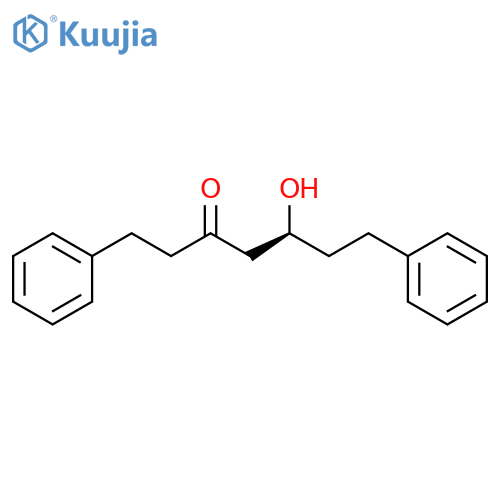

Cas no 24192-01-6 (3-Heptanone,5-hydroxy-1,7-diphenyl-, (5S)-)

3-Heptanone,5-hydroxy-1,7-diphenyl-, (5S)- 化学的及び物理的性質

名前と識別子

-

- 3-Heptanone,5-hydroxy-1,7-diphenyl-, (5S)-

- 3-Heptanone,5-hydroxy-1,7-diphenyl-, (S)- (8CI)

- Dihydroyashabushiketol

- Yashabushiketol,dihydro-

- NCGC00169735-01

- AKOS040735232

- (5S)-5-HYDROXY-1,7-DIPHENYLHEPTAN-3-ONE

- 24192-01-6

- Dihydroyashabushiketol, >=95% (LC/MS-ELSD)

- ACon1_001038

- CHEMBL5205193

- MEGxp0_001146

- (S)-5-Hydroxy-1,7-diphenylheptan-3-one

- CHEBI:228530

-

- インチ: InChI=1S/C19H22O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18,20H,11-15H2/t18-/m0/s1

- InChIKey: CCNKTMMNRPJQHV-SFHVURJKSA-N

- ほほえんだ: O[C@@H](CCC1=CC=CC=C1)CC(=O)CCC1=CC=CC=C1

計算された属性

- せいみつぶんしりょう: 282.16206

- どういたいしつりょう: 282.161979940g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 8

- 複雑さ: 288

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- PSA: 37.3

3-Heptanone,5-hydroxy-1,7-diphenyl-, (5S)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00128-1MG |

Dihydroyashabushiketol |

24192-01-6 | ≥95% (LC/MS-ELSD) | 1MG |

¥2658.8 | 2022-02-22 |

3-Heptanone,5-hydroxy-1,7-diphenyl-, (5S)- 関連文献

-

Shira D. Halperin,Robert Britton Org. Biomol. Chem. 2013 11 1702

-

Shira D. Halperin,Robert Britton Org. Biomol. Chem. 2013 11 1702

-

Xiao-Ni Ma,Chun-Lan Xie,Zi Miao,Quan Yang,Xian-Wen Yang RSC Adv. 2017 7 14114

-

Jan Romanski,Piotr Nowak,Anna Maksymiuk,Christian Chapuis,Janusz Jurczak RSC Adv. 2013 3 23105

-

5. The structures of four diarylheptanoid glycosides from the female flowers of Alnus serrulatoidesShinji Ohta,Tadashi Aoki,Toshifumi Hirata,Takayuki Suga J. Chem. Soc. Perkin Trans. 1 1984 1635

3-Heptanone,5-hydroxy-1,7-diphenyl-, (5S)-に関する追加情報

Professional Introduction to 3-Heptanone,5-hydroxy-1,7-diphenyl-, (5S)- (CAS No. 24192-01-6)

3-Heptanone,5-hydroxy-1,7-diphenyl-, (5S)-, identified by its CAS number 24192-01-6, is a complex organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, including a heptanone backbone and two phenyl groups at the 1 and 7 positions, along with a specific (5S) configuration at the 5th carbon, presents a rich ground for exploration in synthetic chemistry and biological activity studies.

The structural motif of 3-Heptanone,5-hydroxy-1,7-diphenyl-, (5S)- makes it an intriguing candidate for further investigation due to its potential pharmacological properties. The presence of both hydroxyl and phenyl groups introduces multiple sites for interaction with biological targets, which could be exploited for the development of novel therapeutic agents. Recent advancements in drug discovery have highlighted the importance of chiral compounds in achieving desired pharmacological outcomes, and the specific stereochemistry of this compound aligns well with such trends.

In the realm of synthetic chemistry, the synthesis of 3-Heptanone,5-hydroxy-1,7-diphenyl-, (5S)- represents a challenging yet rewarding endeavor. The synthesis involves multiple steps, including the introduction of the hydroxyl group at the 5th position while maintaining the correct stereochemistry. This process requires precise control over reaction conditions and reagent selection to ensure high yield and purity. The development of efficient synthetic routes for such complex molecules is crucial for their further application in pharmaceutical research.

Recent studies have begun to explore the biological activity of derivatives similar to 3-Heptanone,5-hydroxy-1,7-diphenyl-, (5S)-. For instance, researchers have investigated the potential antimicrobial and anti-inflammatory properties of compounds with similar structural frameworks. The hydroxyl and phenyl groups in this molecule can serve as binding sites for various biological targets, making it a promising scaffold for drug design. Preliminary experiments have shown encouraging results in terms of inhibitory effects on certain enzymes and receptors, which could pave the way for further development.

The stereochemistry of (5S)-configuration is particularly noteworthy as it can significantly influence the biological activity of a compound. Chiral drugs often exhibit different pharmacological profiles depending on their stereochemical configuration, necessitating careful study to determine the most effective form. The synthesis and characterization of enantiomerically pure forms of 3-Heptanone,5-hydroxy-1,7-diphenyl-, (5S)- are essential steps in understanding its potential therapeutic applications.

The role of computational chemistry in studying compounds like 3-Heptanone,5-hydroxy-1,7-diphenyl-, (5S)- cannot be overstated. Advanced computational methods allow researchers to predict molecular properties and interactions with biological targets with high accuracy. These predictions can guide experimental design and help optimize synthetic routes. Furthermore, computational studies can provide insights into the mechanism of action of this compound, which is crucial for developing effective drugs.

In conclusion, 3-Heptanone,5-hydroxy-1,7-diphenyl-, (5S)-, with its CAS number 24192-01-6, represents a fascinating subject of study in chemical and pharmaceutical research. Its unique structure and potential biological activity make it a valuable candidate for further exploration. As research continues to uncover new applications for such compounds, their significance in drug discovery is likely to grow. The ongoing efforts to synthesize and study this molecule will contribute to our understanding of its properties and potential uses.

24192-01-6 (3-Heptanone,5-hydroxy-1,7-diphenyl-, (5S)-) 関連製品

- 1804353-29-4(Methyl 3-(chloromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-6-carboxylate)

- 2229603-95-4(1-1-(2,3-dihydro-1H-inden-1-yl)cyclopropylethan-1-ol)

- 119120-22-8(4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde)

- 2137493-54-8(3-[(Cyclopropylmethyl)amino]piperidin-4-ol)

- 1248232-34-9((8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide)

- 2413848-38-9(tert-butyl (3R,5R)-3-hydroxy-5-methoxypiperidine-1-carboxylate)

- 1213306-62-7(4-(1R)-1-aminoethyl-5-bromo-2-methoxyphenol)

- 2248759-97-7(4-[4-(Trifluoromethyl)-2,3-dihydroindole-1-carbonyl]benzenesulfonyl fluoride)

- 2171748-88-0(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-{methyl(pyridin-4-yl)methylcarbamoyl}butanoic acid)

- 128095-49-8(1-Deoxy-1-fluoro-2,3,4-triacetate Methyl Ester α-L-Idopyranuronic Acid)